

Initial safety and tolerability findings from Phase 1 trials of Edasalonexent

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An In-depth Technical Guide on the Initial Safety and Tolerability Findings from Phase 1 Trials of **Edasalonexent**

This technical guide provides a comprehensive overview of the initial safety, tolerability, and pharmacodynamic findings from the Phase 1 clinical trial of **edasalonexent**, an investigational oral NF-kB inhibitor for the treatment of Duchenne muscular dystrophy (DMD). The data presented is intended for researchers, scientists, and drug development professionals.

Introduction

Edasalonexent (formerly CAT-1004) is an orally administered small molecule designed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3] In Duchenne muscular dystrophy, the absence of dystrophin leads to chronic activation of NF-κB, which is a key driver of muscle inflammation, degeneration, and suppressed muscle regeneration.[4][5][6] **Edasalonexent** is a bifunctional molecule that links salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA), both of which are known to inhibit NF-κB.[1][7] The molecule is designed to be cleaved intracellularly, releasing its bioactive components to synergistically inhibit NF-κB.[4][7] This novel approach holds the potential to be a disease-modifying therapy for all patients with DMD, irrespective of their specific dystrophin mutation.[1][3]

Phase 1 Trial Design and Experimental Protocols

The initial evaluation of **edasalonexent** in pediatric patients with DMD was conducted as Part A of the multi-part MoveDMD® Phase 1/2 trial (NCT02439216).[6][8][9]

Foundational & Exploratory





Study Design: The Phase 1 portion was a one-week, open-label, multiple-dose study designed to assess the safety, tolerability, and pharmacokinetics (PK) of three sequential ascending doses of **edasalonexent**.[1][3][4][6]

Patient Population: The trial enrolled 17 ambulatory boys with a genetically confirmed diagnosis of Duchenne muscular dystrophy.[1][3] The mean age of the participants was 5.5 years, with an age range of 4 to 7 years.[3][10] Patients were not on glucocorticoid treatment.[6]

Dosing and Administration: Participants received three sequential ascending total daily doses of **edasalonexent**:

- 33 mg/kg/day[1][3]
- 67 mg/kg/day[1][3]
- 100 mg/kg/day[1][3]

The study also evaluated the effect of low-fat and high-fat meals on the drug's exposure.[4]

Endpoints:

- Primary Endpoints: The primary objectives were to evaluate the safety and tolerability of edasalonexent and the effects of food on its pharmacokinetics.[4]
- Exploratory Endpoints: Exploratory pharmacodynamic endpoints included the assessment of NF-kB-regulated gene expression in whole blood and levels of serum proteins.[4]

Assessments:

- Safety and Tolerability: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations.
- Pharmacokinetics: Plasma samples were collected to determine the concentrations of edasalonexent and its metabolites at various time points after dosing.[4]
- Pharmacodynamics: Whole blood samples were collected before and after treatment to analyze changes in the expression of NF-kB target genes using mRNA sequencing.[1][4][6]



Safety and Tolerability Findings

Edasalonexent was found to be well tolerated across all tested dose levels in the Phase 1 trial.[1][3][4]

Safety Outcome	Result	
Serious Adverse Events	None reported[1][3][4]	
Dosing Interruptions	None reported[1][3]	
Dose Reductions	None reported[1][3][4]	
Discontinuations due to AEs	None reported[1][3][4]	

Table 1: Summary of Key Safety Outcomes from the Phase 1 Trial.

The majority of adverse events (AEs) reported were mild in nature.[1][3][4] The most frequently observed treatment-emergent AEs were gastrointestinal.[1][3][4]

Adverse Event Category	Most Common AEs	Severity
Gastrointestinal Disorders	Diarrhea[4][11]	Mild and transient[11]

Table 2: Profile of Treatment-Emergent Adverse Events.

These initial findings demonstrated a favorable safety and tolerability profile for **edasalonexent** in young boys with DMD.[1][3]

Pharmacokinetic and Pharmacodynamic Findings

Pharmacokinetics: **Edasalonexent** was rapidly absorbed, with peak plasma levels observed between 2 to 6 hours after dosing.[4] The exposure to the drug increased nearly proportionally with the dose.[4] Only minimal accumulation of **edasalonexent** in the plasma was observed after seven days of dosing.[4]

Pharmacodynamics: Treatment with **edasalonexent** for seven days resulted in a statistically significant inhibition of NF-kB.[1] This was evidenced by the downregulation of a prespecified



set of NF-κB-regulated genes in whole blood at the two higher doses (67 and 100 mg/kg/day). [1][4] This demonstrated that even with short-term dosing, **edasalonexent** could effectively engage its target and reduce the activity of elevated NF-κB in circulating mononuclear cells.[1] [2]

Visualizations Signaling Pathway

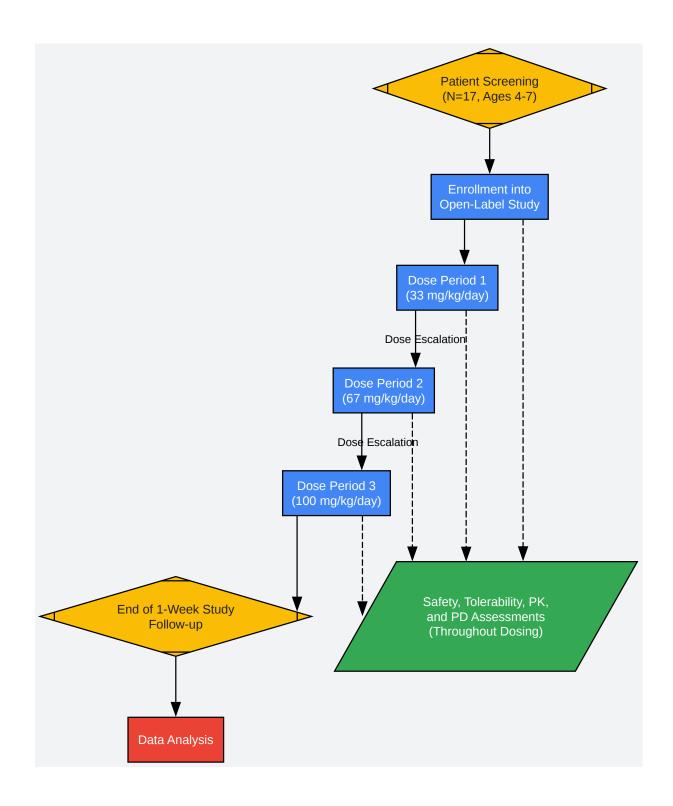


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Caption: Mechanism of Action of **Edasalonexent** via NF-кВ Inhibition.

Experimental Workflow





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Caption: Workflow of the **Edasalonexent** Phase 1 Clinical Trial.



Conclusion

The initial Phase 1 clinical trial data for **edasalonexent** in pediatric patients with Duchenne muscular dystrophy demonstrated that the drug was well tolerated with a manageable safety profile.[1][3][4] The most common adverse events were mild and gastrointestinal in nature.[1][3] [4] Furthermore, the study provided early evidence of target engagement, showing that **edasalonexent** successfully inhibited the NF-kB pathway in this patient population.[1][4] These promising initial findings supported the continued clinical development of **edasalonexent** in subsequent phases to further evaluate its efficacy as a potential foundational therapy for DMD. [1][2][3]

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References

- 1. sciencedaily.com [sciencedaily.com]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. news-medical.net [news-medical.net]
- 4. Phase 1 Study of Edasalonexent (CAT-1004), an Oral NF-κB Inhibitor, in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. neurology.org [neurology.org]
- 7. A Novel NF-kB Inhibitor, Edasalonexent (CAT-1004), in Development as a Disease-Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. catabasis.com [catabasis.com]
- 10. defeatduchenne.ca [defeatduchenne.ca]
- 11. musculardystrophynews.com [musculardystrophynews.com]







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